molecular formula C29H28F3N5O3S B2454483 4-butoxy-N-((5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 389070-76-2

4-butoxy-N-((5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No.: B2454483
CAS No.: 389070-76-2
M. Wt: 583.63
InChI Key: OMRHAXGLYUKNAD-UHFFFAOYSA-N
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Description

4-butoxy-N-((5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a synthetic chemical compound of high interest in medicinal chemistry and biochemical research. This complex molecule features a 1,2,4-triazole core, a common pharmacophore in drug discovery, which is further substituted with a benzamide group and a trifluoromethylphenyl moiety. The presence of the trifluoromethyl group is often associated with enhanced metabolic stability and bioavailability in bioactive molecules. The specific arrangement of its functional groups suggests potential for application as a key intermediate in the synthesis of more complex target molecules or as a tool compound for investigating biological pathways related to its structural class. Researchers can utilize this chemical in exploratory studies, including in vitro target identification, screening assays, and structure-activity relationship (SAR) profiling. This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-butoxy-N-[[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28F3N5O3S/c1-2-3-17-40-22-15-13-20(14-16-22)27(39)33-18-25-35-36-28(37(25)21-9-5-4-6-10-21)41-19-26(38)34-24-12-8-7-11-23(24)29(30,31)32/h4-16H,2-3,17-19H2,1H3,(H,33,39)(H,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRHAXGLYUKNAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. Challenges :

  • Sensitivity of the triazole-thioether bond to oxidation, requiring inert atmospheres (N₂/Ar) during synthesis .
  • Low yields in amide coupling steps due to steric hindrance; optimization via solvent polarity adjustments (e.g., DMF vs. THF) may improve efficiency .

What safety precautions are critical when handling this compound?

Basic Research Question

  • Mutagenicity : While Ames II testing indicates lower mutagenicity compared to other anomeric amides, PPE (gloves, lab coats, goggles) and fume hoods are mandatory during handling .
  • Decomposition risks : The compound may decompose at elevated temperatures; store at -20°C in dark, airtight containers to prevent degradation .
  • Waste disposal : Follow institutional guidelines for halogenated waste due to the trifluoromethyl group .

How can reaction conditions be optimized to improve yield and purity?

Advanced Research Question

  • Temperature control : Reflux at 80–90°C enhances thioether formation but must be monitored to avoid thermal decomposition .
  • Catalyst screening : Test bases (e.g., NaH, K₂CO₃) to accelerate nucleophilic substitution in triazole functionalization .
  • DoE (Design of Experiments) : Use statistical models (e.g., response surface methodology) to optimize solvent ratios, reagent equivalents, and reaction times .

How can molecular docking studies elucidate its biological targets?

Advanced Research Question

  • Target selection : Prioritize enzymes/receptors with known affinity for triazole-thioether motifs (e.g., kinases, proteases) .
  • Docking protocols :
    • Prepare the ligand (compound) using AutoDock Tools (charge assignment, rotatable bond selection).
    • Use Vina or Glide for docking simulations against crystallographic protein structures (e.g., PDB entries) .
  • Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

How should researchers address contradictions in mutagenicity data?

Q. Data Contradiction Analysis

  • Contextualize findings : While Ames II testing suggests low mutagenicity, structural analogs (e.g., benzyl chloride) show variable risks. Conduct in vitro micronucleus assays to assess chromosomal damage .
  • Dose-response analysis : Test compound concentrations across 0.1–100 µM to identify thresholds for mutagenic effects.
  • Mitigation : Implement ALARA principles (As Low As Reasonably Achievable) for exposure, even if risks appear minimal .

What analytical techniques are essential for characterizing this compound?

Advanced Research Question

  • Structural validation :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., butoxy group at δ 1.3–1.7 ppm, triazole protons at δ 7.8–8.2 ppm) .
    • HRMS : Verify molecular ion ([M+H]⁺) with ≤ 3 ppm error .
  • Purity assessment :
    • HPLC-DAD : Use C18 columns (ACN/water gradient) to detect impurities (< 0.5%) .

What mechanisms underlie its potential antimicrobial/anticancer activity?

Advanced Research Question

  • Enzyme inhibition : The triazole-thioether motif may inhibit cytochrome P450 or thioredoxin reductase , disrupting redox balance in pathogens/cancer cells .
  • Cellular assays :
    • MTT assays : Test cytotoxicity against cancer lines (e.g., HeLa, MCF-7) with IC₅₀ values < 10 µM indicating potency .
    • ROS detection : Use DCFH-DA probes to quantify reactive oxygen species elevation in treated cells .

How does the compound’s stability impact experimental design?

Advanced Research Question

  • Degradation pathways : Hydrolysis of the amide bond under acidic/basic conditions or photodegradation of the trifluoromethyl group .
  • Stability testing :
    • Forced degradation studies : Expose to 0.1 M HCl/NaOH, UV light (254 nm), and heat (40°C) for 48 hours; monitor via HPLC .
    • Storage recommendations : Lyophilize for long-term stability and reconstitute in DMSO immediately before use .

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